molecular formula C514CH12O6 B1675228 L-Glucose-1-14C CAS No. 10326-73-5

L-Glucose-1-14C

Cat. No. B1675228
CAS RN: 10326-73-5
M. Wt: 182.15 g/mol
InChI Key: GZCGUPFRVQAUEE-DWWMMBOOSA-N
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Description

L-Glucose-1-14C is the L-isomer of glucose . It is the enantiomer of the more common D-glucose .


Synthesis Analysis

L-Glucose does not occur naturally in living organisms, but can be synthesized in the laboratory . It is one of the aldohexose monosaccharides . The first step in glycolysis is catalyzed by hexokinase, an enzyme that phosphorylates glucose using ATP as the source of the phosphate, producing glucose-6-phosphate .


Molecular Structure Analysis

L-Glucose usually occurs as one of four cyclic structural isomers —α- and β- l-glucopyranose (the most common, with a six-atom ring), and α- and β- l-glucofuranose (with a five-atom ring). In water solution, these isomers interconvert in matters of hours, with the open-chain form as an intermediate stage .


Chemical Reactions Analysis

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis .


Physical And Chemical Properties Analysis

L-Glucose is an organic compound with formula C6H12O6 . It has a molar mass of 180.156 g·mol−1 . It is soluble in water .

Scientific Research Applications

Measurement of Local Cerebral Glucose Utilization

L-Glucose-1-14C has been instrumental in the measurement of local cerebral glucose utilization. A notable study developed a method for the simultaneous measurement of glucose consumption rates in various brain components. This approach used 2‐deoxy‐D‐[14C]glucose as a tracer to measure the exchange of glucose between plasma and brain, and its phosphorylation by hexokinase in tissues. This method proved applicable to both conscious and anesthetized laboratory animals (Sokoloff et al., 1977).

Study of Glucose Metabolism in Humans

In humans, L-Glucose-1-14C was used in the deoxyglucose technique to measure local cerebral glucose metabolism. The technique was modified using 11C-deoxyglucose, which allowed for repeated measurements in a short period, aiding in the study of brain metabolism variability (Reivich et al., 1982).

Investigation of Anesthetic Effects on Brain Metabolism

The autoradiographic 14C-2-deoxy-D-glucose method provided insights into the effects of anesthetics like propofol on local cerebral glucose utilization. This method highlighted a dose-related, widespread depression of glucose utilization in the brain during propofol anesthesia, demonstrating its utility in studying the metabolic effects of pharmaceuticals (Dam et al., 1990).

Understanding Metabolic Changes in Diabetes

The study of lymphocyte metabolism in diabetic conditions used 14C-labeled glucose, revealing significant changes in the metabolic activities of lymphocytes in diabetic states. This research provided valuable insights into the metabolic alterations accompanying diabetes (Otton et al., 2002).

Safety And Hazards

The safety data sheet for L-Glucose suggests that it may form combustible dust concentrations in air . In case of contact, it is recommended to rinse immediately with plenty of water .

Future Directions

L-Glucose was once proposed as a low-calorie sweetener and it is suitable for patients with diabetes mellitus, but it was never marketed due to excessive manufacturing costs . The acetate derivative of L-Glucose, L-Glucose pentaacetate, was found to stimulate insulin release, and might therefore be of therapeutic value for type 2 diabetes . L-Glucose was also found to be a laxative, and has been proposed as a colon-cleansing agent . There is ongoing research into the potential uses of L-Glucose in cancer treatment .

properties

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(114C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-DWWMMBOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H]([14CH]=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908301
Record name (1-~14~C)Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glucose-1-14C

CAS RN

10326-73-5
Record name L-Glucose-1-14C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10326-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glucose-1-14C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-~14~C)Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
11
Citations
KC Huang, RL Woosley - American Journal of Physiology …, 1968 - journals.physiology.org
… (2 1) indicated that the L-glucose and L-glucose-1-14C used in these experiments … After 30 min, L-glucose, with L-glucose- 1 -14C added as tracer, was given in a priming dose and …
Number of citations: 20 journals.physiology.org
TF Williams, JH Exton, CR Park… - American Journal of …, 1968 - journals.physiology.org
METHODS All experiments were carried out using a perfused rat liver preparation similar to that developed by Mortimore (20) and described in detail elsewhere (8). The perfusion …
Number of citations: 149 journals.physiology.org
SJ Cooperstein, A Lazarow - American Journal of …, 1969 - journals.physiology.org
… Uniformly labeled D-glucoseJ4C, methyl-labeled 3-O-methyl-o-glucase-14C, and L-glucose-1-14C were purchased from the New England Nuclear Corporation. The specific activities of …
Number of citations: 26 journals.physiology.org
HJ Arnqvist - Acta Physiologica Scandinavica, 1972 - Wiley Online Library
Monosaccharide permeability was studied in bovine mesenteric arteries and rabbit intestinal smooth muscle. C‐labelled 3–0‐methylglucose was used to study counter‐transport and …
Number of citations: 20 onlinelibrary.wiley.com
M Silverman, MA Aganon… - American Journal of …, 1970 - journals.physiology.org
FIG. 2. Renal vein and D-glucose-14C. and urine-outflow patterns for T-1824, creatinine, interaction between D-glucose and the antiluminal surface of the nephron from the peritubular …
Number of citations: 75 journals.physiology.org
C Crone - Acta Physiologica Scandinavica, 1973 - Wiley Online Library
… out with Indicator Diffusion technique (Crone 1963 a) consisting in a square wave injection of a mixture of a non-penneable reference solute (Evans Blue Dye) and L-glucose-1 -14C …
Number of citations: 15 onlinelibrary.wiley.com
OB Crofford, AE Renold - Journal of Biological Chemistry, 1965 - Elsevier
… In ethyl acetate-pyridine-water, L-glucose-1-14C a.gain moved as a single, symmetrical peak containing 96% of the radioactivity applied to the origin. In both solvent systems, L-glucose-…
Number of citations: 205 www.sciencedirect.com
N Lifson, AA Hakim, EJ Lender - American Journal of …, 1972 - journals.physiology.org
METHODS General experimental procedure. A convent ion al isolated intestinal-loop technique was employed as previously described (23). Measurements were made of the volume …
Number of citations: 19 journals.physiology.org
A Reymann, W Braun, M Bergheim… - … archives of pharmacology, 1985 - Springer
The adenylate cyclase stimulator forskolin enhanced both mucosal cyclic AMP levels and d-aldohexose transport in rat jejunum in vitro in a concentration-dependent manner. With …
Number of citations: 9 link.springer.com
JN Fain, Y Gokmen-Polar, SW Bahouth - Metabolism, 1997 - Elsevier
Insulin is an important regulator of glucose transport and lipolysis in adipocytes. The present studies compared the effects of insulin in rat adipocytes with the effects of oxytocin and …
Number of citations: 7 www.sciencedirect.com

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